molecular formula C10H19NO B13311024 {2-Methoxybicyclo[2.2.2]octan-2-yl}methanamine

{2-Methoxybicyclo[2.2.2]octan-2-yl}methanamine

Cat. No.: B13311024
M. Wt: 169.26 g/mol
InChI Key: BOELXISNKNZGGX-UHFFFAOYSA-N
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Description

{2-Methoxybicyclo[2.2.2]octan-2-yl}methanamine is a bicyclic amine characterized by a rigid bicyclo[2.2.2]octane scaffold substituted with a methoxy group and a methanamine moiety. This structure confers unique steric and electronic properties, making it a candidate for pharmacological applications.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

(2-methoxy-2-bicyclo[2.2.2]octanyl)methanamine

InChI

InChI=1S/C10H19NO/c1-12-10(7-11)6-8-2-4-9(10)5-3-8/h8-9H,2-7,11H2,1H3

InChI Key

BOELXISNKNZGGX-UHFFFAOYSA-N

Canonical SMILES

COC1(CC2CCC1CC2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-Methoxybicyclo[2.2.2]octan-2-yl}methanamine typically involves the following steps:

    Formation of the Bicyclic Framework: The bicyclo[2.2.2]octane structure can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

{2-Methoxybicyclo[2.2.2]octan-2-yl}methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or methanamine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methanol and a suitable leaving group for methoxy substitution.

Major Products

    Oxidation: Oxidized derivatives of the bicyclic framework.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted derivatives with different functional groups replacing the methoxy or methanamine groups.

Scientific Research Applications

{2-Methoxybicyclo[2.2.2]octan-2-yl}methanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {2-Methoxybicyclo[2.2.2]octan-2-yl}methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, such as its role in biological systems or chemical reactions.

Comparison with Similar Compounds

Structural and Physicochemical Differences

Bicyclo Framework: The bicyclo[2.2.2]octane system provides greater rigidity and symmetry compared to bicyclo[2.2.1]heptane, influencing binding to planar enzyme active sites .

Functional Group Variations :

  • Azabicyclo Derivatives : The inclusion of a nitrogen atom (e.g., {1-azabicyclo[2.2.2]octan-2-yl}methanamine) introduces basicity, enabling interactions with acidic residues in biological targets .
  • Oxabicyclo Derivatives : Oxygen in the ring (e.g., {2-Oxabicyclo[2.2.2]octan-4-yl}methanamine) enhances polarity, improving solubility but reducing CNS penetration .

Salt Forms :

  • Hydrochloride salts (e.g., {bicyclo[2.2.2]octan-2-yl}methanamine hydrochloride) exhibit higher aqueous solubility, making them preferable for formulation .

Structure-Activity Relationships (SAR)

  • Methoxy Substitution : Likely improves binding affinity to kinases or receptors by providing electron-donating effects and steric bulk.
  • Rigidity of Bicyclo[2.2.2]octane : Enforces a specific conformation critical for target engagement, as seen in LR-5182’s reuptake inhibition .
  • Azabicyclo vs.

Biological Activity

{2-Methoxybicyclo[2.2.2]octan-2-yl}methanamine is a bicyclic compound that has attracted attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and comparisons with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C11H17NC_{11}H_{17}N, with a molecular weight of approximately 179.26 g/mol. Its structure features a bicyclo[2.2.2]octane core, which contributes to its stability and reactivity.

PropertyValue
Molecular FormulaC₁₁H₁₇N
Molecular Weight179.26 g/mol
CAS NumberNot available

The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. The methoxy group can participate in hydrogen bonding, potentially modulating enzyme activity and influencing various biological effects.

Biological Activity

Research into the biological activity of this compound indicates several potential pharmacological properties:

1. Antimicrobial Activity
Compounds with similar bicyclic structures have shown antimicrobial properties against various pathogens, suggesting that this compound may also possess such activities.

2. Antiprotozoal Activity
Studies have indicated that bicyclo[2.2.2]octane derivatives exhibit promising antiprotozoal activities, particularly against Trypanosoma brucei and Plasmodium falciparum. For instance, certain derivatives demonstrated IC50 values as low as 0.23 µM against malaria parasites, indicating significant potency in this area .

3. Enzyme Interaction
The hydroxymethyl group in the compound may facilitate interactions with enzymes, leading to modulation of their activity; however, specific targets remain to be elucidated.

Case Studies

  • Antimalarial Activity
    A study on bicyclo[2.2.2]octane derivatives found that some exhibited strong antimalarial activity (IC50 = 0.23 - 0.72 µM). This suggests that this compound could be explored for similar therapeutic applications .
  • Enzyme Modulation
    Research indicates that compounds with structural similarities can influence enzyme kinetics through hydrogen bonding interactions, which may be applicable to this compound as well .

Comparison with Similar Compounds

The unique combination of functional groups in this compound distinguishes it from related compounds:

Compound NameKey Features
(4-Methylbicyclo[2.2.2]octan-1-yl)methanolLacks methoxy group; different biological profile
(4-Hydroxybicyclo[2.2.2]octan-1-yl)methanolHydroxymethyl group may influence activity differently

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